molecular formula C8H3F6NO B6337941 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone CAS No. 1060802-00-7

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone

Cat. No.: B6337941
CAS No.: 1060802-00-7
M. Wt: 243.11 g/mol
InChI Key: WYRHPJSLIVMOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone is an organic compound with the molecular formula C8H3F6NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone typically involves the reaction of 2,2,2-trifluoroethanone with 5-(trifluoromethyl)pyridine under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethanone, followed by nucleophilic substitution with the pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and pyridine ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone is unique due to the presence of both trifluoromethyl groups and a pyridine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRHPJSLIVMOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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